molecular formula C21H18BrN3OS B10956113 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10956113
M. Wt: 440.4 g/mol
InChI Key: USCNWCZYBAKBHI-UHFFFAOYSA-N
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Description

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a bromonaphthalene moiety, and an ethylphenyl group, making it a subject of study for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process may start with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the naphthyl ether linkage through a nucleophilic substitution reaction with a suitable alcohol derivative. The triazole ring is then constructed via a cyclization reaction involving hydrazine and an appropriate nitrile or ester precursor. Finally, the thiol group is introduced through a substitution reaction, often using thiourea or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromonaphthalene moiety can be reduced to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the bromine atom can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins or enzymes. The bromonaphthalene and ethylphenyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(6-chloronaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-{[(6-fluoronaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-{[(6-iodonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, may enhance its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18BrN3OS/c1-2-14-5-3-4-6-19(14)25-20(23-24-21(25)27)13-26-18-10-8-15-11-17(22)9-7-16(15)12-18/h3-12H,2,13H2,1H3,(H,24,27)

InChI Key

USCNWCZYBAKBHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br

Origin of Product

United States

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